1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one is a polychlorinated bicyclic compound with significant interest in various scientific fields. This compound is known for its unique structure and chemical properties, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one typically involves the chlorination of norbornene derivatives. One common method includes the Diels-Alder reaction followed by chlorination. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate
- **1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid
- **1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid
Uniqueness
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one is unique due to its specific chlorination pattern and bicyclic structure.
Properties
CAS No. |
89642-41-1 |
---|---|
Molecular Formula |
C7H2Cl6O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C7H2Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h1H2 |
InChI Key |
XDKRIDXESLVVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.